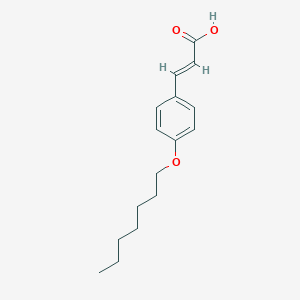

4-(Heptyloxy)cinnamic acid

Description

Structure

3D Structure

Properties

CAS No. |

110683-38-0 |

|---|---|

Molecular Formula |

C16H22O3 |

Molecular Weight |

262.34 g/mol |

IUPAC Name |

(E)-3-(4-heptoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-15-10-7-14(8-11-15)9-12-16(17)18/h7-12H,2-6,13H2,1H3,(H,17,18)/b12-9+ |

InChI Key |

PCEUYCVFQYQWJC-FMIVXFBMSA-N |

SMILES |

CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |

Isomeric SMILES |

CCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Heptyloxy Cinnamic Acid and Its Analogues

Alkylation Approaches to 4-Alkoxycinnamic Acids

Reaction of 4-Hydroxycinnamic Acid with Heptyl Halides

This method represents a direct route where the hydroxyl group of 4-hydroxycinnamic acid (also known as p-coumaric acid) is alkylated using a heptyl halide, such as heptyl bromide. The reaction is a classic Williamson ether synthesis. byjus.comwikipedia.org It proceeds via an S\textsubscriptN2 mechanism where the phenoxide ion, formed by deprotonating the hydroxyl group of 4-hydroxycinnamic acid with a base, acts as a nucleophile and attacks the primary carbon of the heptyl halide. wikipedia.org

Commonly, a base like sodium hydroxide (B78521) or potassium carbonate is used in a polar solvent. gordon.edu The reaction conditions typically involve heating the mixture to ensure a reasonable reaction rate. gordon.edu

Alkylation of 4-Hydroxybenzaldehyde (B117250) Precursors

An alternative and often preferred two-step approach involves first synthesizing 4-(heptyloxy)benzaldehyde (B1266147), which is then converted to the final cinnamic acid derivative. pnrjournal.com

The initial step is the alkylation of 4-hydroxybenzaldehyde with a heptyl halide (e.g., 1-bromoheptane). pnrjournal.com This reaction is also a Williamson ether synthesis. byjus.com Typically, 4-hydroxybenzaldehyde is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and a base such as potassium carbonate is added to deprotonate the phenolic hydroxyl group. pnrjournal.com The subsequent addition of the heptyl halide, followed by heating, yields 4-(heptyloxy)benzaldehyde. pnrjournal.com Research has shown that this reaction can achieve high yields. For instance, reacting 4-hydroxybenzaldehyde with 1-bromoheptane (B155011) in DMF with potassium carbonate at 70°C for 21.5 hours has been reported. pnrjournal.com Other studies have used similar conditions, heating at 80–100°C for 6–12 hours, achieving yields of around 87%.

The resulting 4-(heptyloxy)benzaldehyde is then used as a precursor in reactions like the Knoevenagel or Perkin condensation to form the cinnamic acid.

Knoevenagel Condensation and Modified Protocols

The Knoevenagel condensation is a widely used method for forming carbon-carbon double bonds, making it highly suitable for the synthesis of cinnamic acids from their corresponding benzaldehydes. wikipedia.orgmdpi.com The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgresearchgate.net

In the context of 4-(heptyloxy)cinnamic acid synthesis, 4-(heptyloxy)benzaldehyde is reacted with malonic acid. researchgate.netchemicalbook.com A common modification, known as the Knoevenagel-Doebner modification, utilizes pyridine (B92270) as the solvent and a small amount of piperidine (B6355638) as a catalyst. wikipedia.orgnih.govbu.edu This procedure often leads to simultaneous decarboxylation, directly yielding the cinnamic acid. wikipedia.org The reaction is typically heated to reflux. chemicalbook.com The use of greener catalysts, such as proline in ethanol, has also been explored to create more sustainable synthetic routes. nih.gov

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|---|

| 4-(Heptyloxy)benzaldehyde | Malonic acid | Pyridine/Piperidine | Classic Doebner modification; often involves heating/reflux. chemicalbook.com | researchgate.netchemicalbook.com |

| p-Hydroxybenzaldehydes | Malonic acid | Proline/Ethanol | A more sustainable, "green" chemistry approach. nih.gov | nih.gov |

| Aromatic Aldehydes | Malonic acid | Ammonia or primary/secondary amines in alcohol | General Knoevenagel conditions, requires heating. bu.edu | bu.edu |

Direct Synthesis from Aromatic Aldehydes and Aliphatic Carboxylic Acids

The Perkin reaction provides a direct route to α,β-unsaturated aromatic acids, including cinnamic acid derivatives. iitk.ac.inwikipedia.orgbyjus.com This reaction involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. wikipedia.orgbyjus.com

For the synthesis of this compound, 4-(heptyloxy)benzaldehyde would be reacted with acetic anhydride and sodium or potassium acetate (B1210297). wikipedia.org The reaction typically requires high temperatures, often around 180°C, and prolonged heating. bu.edu The mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde. byjus.com Subsequent dehydration and hydrolysis yield the final cinnamic acid product. byjus.com While a classic method, the harsh conditions are a notable drawback compared to some other methodologies. bu.edu

Palladium-Catalyzed Coupling Reactions (e.g., Mizoroki-Heck)

The Mizoroki-Heck reaction is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically for creating substituted alkenes. bas.bgmatthey.com This palladium-catalyzed reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base. bas.bggoogle.com

To synthesize this compound using this method, a common approach involves coupling an aryl halide, such as 4-bromo or 4-iodo-heptyloxybenzene, with acrylic acid or one of its esters (e.g., methyl acrylate). bas.bgresearchgate.net The reaction is catalyzed by a palladium complex, and various ligands and bases can be employed to optimize the reaction. bas.bggoogle.com The use of heterogeneous palladium catalysts, such as palladium on carbon, is also an area of active research to facilitate easier catalyst separation and recycling. matthey.com The reaction is valued for its high functional group tolerance and often proceeds under relatively mild conditions compared to older methods like the Perkin reaction. bas.bg Recent advancements have explored using aryl boronic acids as coupling partners in an oxidative Heck-type reaction. rsc.org

| Aryl Source | Alkene Source | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Aryl Halide (e.g., 4-iodo-heptyloxybenzene) | Acrylic Acid / Acrylate | Palladium(II) complex, Base | Versatile, good functional group tolerance. bas.bg | bas.bggoogle.com |

| Aryl Halide | Sodium Acrylate | Palladacycle in Toluene/Water | Biphasic system for easy catalyst recycling. researchgate.net | researchgate.net |

| Aryl Boronic Acid | Cinnamylamine | Pd(OAc)₂, Air | Oxidative Heck variant, mild conditions. rsc.org | rsc.org |

Enzymatic Synthesis and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for synthesizing chemical compounds. Enzymes can operate under mild conditions of temperature and pH, often avoiding the need for protecting groups and reducing the generation of hazardous waste.

For the synthesis of cinnamic acid derivatives, lipases are commonly employed. dss.go.thnih.gov These enzymes can catalyze the esterification of cinnamic acids with various alcohols. dss.go.th While direct enzymatic synthesis of the ether bond in this compound is less common, enzymes play a significant role in modifying cinnamic acid precursors. For instance, immobilized lipases like Novozym 435 (from Candida antarctica) have been successfully used to catalyze the esterification of p-methoxycinnamic acid with alcohols like 2-ethylhexanol, producing compounds structurally related to this compound. nih.govmdpi.com

Another relevant enzymatic reaction is the activation of cinnamic acids by 4-coumarate:CoA ligase (4CL). d-nb.infopsu.edu This enzyme catalyzes the formation of a CoA thioester from the carboxylic acid, which is a key activated intermediate in many biosynthetic pathways. d-nb.infopsu.edu While not a direct synthesis of the target molecule, this demonstrates the potential for integrating biocatalytic steps into synthetic routes for complex cinnamic acid derivatives.

Microwave-Assisted Synthesis Techniques for Cinnamic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as significantly reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. iau.irtandfonline.com The synthesis of cinnamic acid and its derivatives, including this compound, can be efficiently achieved through microwave-assisted Knoevenagel-Doebner condensation.

This method typically involves the reaction of an aromatic aldehyde with malonic acid. tandfonline.com For the synthesis of this compound, the corresponding aldehyde, 4-(heptyloxy)benzaldehyde, would be reacted with malonic acid. The reaction can be catalyzed by various bases or catalysts, with L-proline in the presence of tetrabutylammonium (B224687) bromide under solvent-free conditions being an eco-friendly and efficient option. iau.ir Microwave irradiation of this mixture can lead to the formation of the desired trans-cinnamic acid derivative in a matter of seconds to minutes, a significant improvement over the hours often required with conventional heating. iau.ir

Another approach involves using a catalyst like polyphosphate ester (PPE) under solvent-free microwave irradiation. tandfonline.comresearchgate.net This method has been shown to be effective for a variety of substituted aryl aldehydes, producing cinnamic acid derivatives in high yields (70-95%). tandfonline.com The procedure is simple, involving mixing the aryl aldehyde, malonic acid, and PPE, followed by a short period of microwave irradiation. tandfonline.com The rapid heating induced by microwaves helps to avoid the decomposition of materials and leads to cleaner product formation. tandfonline.com

The general applicability of these microwave-assisted methods to a range of substituted benzaldehydes suggests their suitability for the synthesis of this compound, even though specific examples for this compound are not prevalent in the literature. The key advantage lies in the rapid and efficient energy transfer, which dramatically shortens reaction times and often enhances product yields. iau.irnih.gov

Below is a representative table of cinnamic acid derivatives synthesized using a microwave-assisted, L-proline catalyzed method, demonstrating the versatility of this approach for various substituents on the aromatic ring. iau.ir

| Entry | Ar | Product | Yield (%) |

| 1 | C6H5 | Cinnamic acid | 94 |

| 2 | 4-ClC6H4 | 4-Chlorocinnamic acid | 95 |

| 3 | 4-O2NC6H4 | 4-Nitrocinnamic acid | 96 |

| 4 | 4-MeOC6H4 | 4-Methoxycinnamic acid | 92 |

| 5 | 4-MeC6H4 | 4-Methylcinnamic acid | 93 |

| 6 | 3-O2NC6H4 | 3-Nitrocinnamic acid | 94 |

| 7 | 2-ClC6H4 | 2-Chlorocinnamic acid | 90 |

| 8 | 2,4-Cl2C6H3 | 2,4-Dichlorocinnamic acid | 92 |

Table adapted from a study on L-proline catalyzed synthesis of trans-cinnamic acid derivatives. iau.ir

Synthesis of Esters and Other Functionalized Derivatives of this compound

The carboxyl group of this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives, including esters, amides, and hydrazides. These modifications can be crucial for altering the compound's physical properties, such as solubility and liquid crystalline behavior, or for exploring its potential in various applications.

Esterification:

The most common method for synthesizing esters from cinnamic acids is the Fischer esterification. sapub.org This reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. sapub.orgtjpr.org For this compound, reacting it with different alcohols (e.g., methanol, ethanol, propanol) would yield the corresponding methyl, ethyl, and propyl esters. The general reaction is as follows:

4-(Heptyloxy)C6H4CH=CHCOOH + R-OH --(H+)--> 4-(Heptyloxy)C6H4CH=CHCOOR + H2O

Purification of the resulting esters is often achieved through extraction and column chromatography to remove any unreacted acid and alcohol. sapub.org The identity and purity of the synthesized esters can be confirmed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. tjpr.org

The following table showcases various cinnamic acid esters synthesized via Fischer esterification, highlighting the straightforward nature of this transformation.

| Starting Acid | Alcohol | Ester Product |

| Cinnamic acid | Methanol | Methyl cinnamate (B1238496) |

| Cinnamic acid | Ethanol | Ethyl cinnamate |

| Cinnamic acid | Propanol | Propyl cinnamate |

| Cinnamic acid | Butanol | Butyl cinnamate |

| Cinnamic acid | Hexanol | Hexyl cinnamate |

Table based on common Fischer esterification reactions. sapub.orgtjpr.org

Synthesis of Amides and Other Derivatives:

Beyond esters, the carboxyl group can be converted into other functional groups. Amide derivatives can be prepared by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents. Common coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The activated acid is then reacted with a primary or secondary amine to form the corresponding amide.

For instance, cinnamohydrazide can be synthesized by reacting cinnamic acid with hydrazine (B178648) hydrate (B1144303) using EDC and HOBt. nih.gov This hydrazide can then be further reacted with other carboxylic acids to produce N-cinnamoyl-N'-(substituted)acryloyl hydrazide derivatives. nih.gov

Another strategy for functionalization involves the modification of the aromatic ring or the alkene bond. However, direct functionalization of the carboxyl group remains the most common and versatile approach for generating a library of derivatives from this compound. These derivatization strategies are crucial for systematically studying structure-property relationships. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 4 Heptyloxy Cinnamic Acid

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Vibrational Modes of the Cinnamate (B1238496) Moiety

The FTIR spectrum of 4-(Heptyloxy)cinnamic acid reveals several characteristic absorption bands that confirm the presence of the cinnamate moiety. The carbonyl group (C=O) of the carboxylic acid shows a strong stretching vibration peak around 1680 cm⁻¹. docbrown.info The alkene C=C stretching vibration is observed at approximately 1630 cm⁻¹. docbrown.info Additionally, the stretching vibrations of the C-H bonds in the benzene (B151609) ring and the alkene group are typically found in the range of 2930–3100 cm⁻¹. researchgate.net The aromatic ring itself exhibits characteristic stretching vibrations around 1580 and 1500 cm⁻¹. docbrown.info The presence of the ether linkage (-O-) from the heptyloxy group is indicated by a C-O stretching band. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretching (Carboxylic Acid) | ~3400-2300 (broad) docbrown.info |

| C-H Stretching (Aromatic/Alkene) | ~2930-3100 researchgate.net |

| C=O Stretching (Carbonyl) | ~1680 docbrown.info |

| C=C Stretching (Alkene) | ~1630 docbrown.info |

| C=C Stretching (Aromatic) | ~1580 and ~1500 docbrown.info |

| C-O Stretching (Ether) | ~1251 mdpi.com |

Investigation of Hydrogen Bonding Interactions via FTIR

FTIR spectroscopy is also instrumental in studying hydrogen bonding. In the solid state, carboxylic acids like this compound tend to form dimers through intermolecular hydrogen bonds between their carboxyl groups. core.ac.uk This dimerization leads to a significant broadening and a shift to lower frequency of the O-H stretching band, typically observed in the wide range of 3400 to 2300 cm⁻¹. docbrown.info The C=O stretching frequency is also affected by hydrogen bonding; in a dimeric form, the band appears at a lower wavenumber (around 1682 cm⁻¹) compared to a monomeric form (around 1760 cm⁻¹). researchgate.net The presence of these spectral features in the FTIR spectrum of this compound confirms the existence of strong hydrogen bonding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigation

NMR spectroscopy provides detailed information about the magnetic environments of the protons and carbon atoms within the molecule, allowing for a precise structural determination.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound displays distinct signals for each type of proton. The protons of the heptyloxy chain appear in the upfield region. The terminal methyl group (CH₃) typically resonates around 0.9 ppm, while the methylene (B1212753) groups (CH₂) appear as multiplets between approximately 1.3 and 1.8 ppm. The methylene group attached to the oxygen atom (O-CH₂) is deshielded and appears further downfield, around 4.06 ppm. google.com

The vinylic protons of the cinnamate group show characteristic chemical shifts and a large coupling constant, indicative of a trans configuration. The proton on the α-carbon (adjacent to the carboxyl group) resonates at about 6.4 ppm, while the proton on the β-carbon (adjacent to the aromatic ring) appears at approximately 7.5-7.8 ppm. researchgate.netgoogle.com The aromatic protons on the benzene ring appear as doublets in the range of 6.7 to 7.9 ppm. google.com The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a high chemical shift, often above 10 ppm. orgchemboulder.com

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Heptyloxy) | ~0.9 google.com | Triplet |

| -CH₂- (Heptyloxy) | ~1.3-1.8 google.com | Multiplet |

| -O-CH₂- (Heptyloxy) | ~4.06 google.com | Triplet |

| α-CH (Vinylic) | ~6.4 chemicalbook.com | Doublet |

| β-CH (Vinylic) | ~7.5-7.8 researchgate.netgoogle.com | Doublet |

| Aromatic CH | ~6.7-7.9 google.com | Doublets |

| -COOH | >10 orgchemboulder.com | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the carboxylic acid is typically found in the range of 170-185 ppm. libretexts.org The carbons of the aromatic ring appear between 115 and 160 ppm. libretexts.orgresearchgate.net Specifically, the carbon attached to the oxygen of the heptyloxy group is shifted downfield to around 160 ppm, while the other aromatic carbons have distinct chemical shifts. researchgate.net The vinylic carbons resonate in the region of 115-145 ppm. researchgate.net The carbons of the heptyloxy chain appear in the upfield region, with the terminal methyl carbon at approximately 14 ppm and the methylene carbons resonating between 22 and 32 ppm. The methylene carbon attached to the oxygen appears around 68 ppm.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~170-185 libretexts.org |

| Aromatic C-O | ~160 researchgate.net |

| Aromatic C | ~115-135 researchgate.net |

| Vinylic C | ~115-145 researchgate.net |

| -O-CH₂- | ~68 |

| -CH₂- | ~22-32 |

| -CH₃ | ~14 |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample, which helps to confirm the empirical and molecular formula of a compound. measurlabs.com For this compound (C₁₆H₂₂O₃), the theoretical percentages of carbon, hydrogen, and oxygen are calculated based on its molecular formula. Experimental values obtained from CHN analysis are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the purity and correct elemental composition of the synthesized compound. researchgate.net

| Element | Theoretical Percentage (%) for C₁₆H₂₂O₃ |

|---|---|

| Carbon (C) | 73.25 |

| Hydrogen (H) | 8.45 |

| Oxygen (O) | 18.30 |

X-ray Diffraction (XRD) Studies of Crystalline Phases

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice. This technique is fundamental in identifying the crystalline phases of a material and understanding its structural properties, which in turn dictate its physical and chemical characteristics.

Crystal Structure Determination and Molecular Packing Arrangements

The packing of these dimeric units typically results in a layered arrangement in the crystal. core.ac.uk The specific arrangement and the offset between neighboring layers are influenced by the substituents on the phenyl ring. core.ac.uk

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Molecules per Unit Cell (Z) | 2 or 4 (as dimers) |

| Key Packing Feature | Layered structure |

Note: This table is based on common findings for similar cinnamic acid derivatives and is hypothetical in the absence of specific experimental data for this compound.

Analysis of Intermolecular Interactions in the Solid State

The solid-state structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonds being the most significant. The primary and strongest interaction is the O-H···O hydrogen bond that leads to the formation of the carboxylic acid dimers. nih.govcore.ac.uk

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Strong Hydrogen Bond | Carboxyl O-H | Carbonyl O | Formation of centrosymmetric dimers. nih.govcore.ac.uk |

| Weak Hydrogen Bond | Aromatic/Vinyl C-H | Carbonyl O | Inter-dimer linkage and stabilization of layers. core.ac.uk |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of the layered structure. |

| van der Waals Forces | Heptyloxy Chain | Heptyloxy Chain | Packing of the aliphatic regions. |

Note: This table is based on general principles and data from related cinnamic acid structures and is predictive for this compound.

Computational Chemistry and Theoretical Studies on 4 Heptyloxy Cinnamic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like 4-(Heptyloxy)cinnamic acid. These calculations provide a theoretical framework for understanding its fundamental characteristics.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. irjweb.comniscpr.res.inaimspress.com This process of geometry optimization identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a key output of these calculations. This analysis is fundamental to understanding the molecule's chemical behavior and its interactions with other molecules. For instance, studies on similar cinnamic acid derivatives have utilized DFT to analyze their structural and electronic properties. rsc.orgscielo.org.mx

HOMO-LUMO Energy Gap and Charge Transfer Phenomena

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and polarizability. nih.gov

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ossila.com The analysis of these frontier molecular orbitals helps in understanding intramolecular charge transfer, where electron density moves from one part of the molecule to another. This phenomenon is vital in determining the molecule's optical and electronic properties. nih.gov For various organic molecules, including those similar to this compound, DFT calculations have been instrumental in elucidating HOMO-LUMO energies and the nature of charge transfer. researchgate.netresearchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.comnih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons. irjweb.comnih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. irjweb.comnih.gov |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique that visualizes the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are rich or poor in electrons. The MEP map uses a color scale, typically with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor areas (positive potential, susceptible to nucleophilic attack). nih.gov

By analyzing the MEP map of this compound, researchers can predict its reactive sites for various chemical interactions. researchgate.net This information is crucial for understanding how the molecule will interact with other chemical species, including receptors and enzymes. Studies on related compounds have shown that MEP analysis can successfully identify the most reactive parts of a molecule. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is a key factor in molecular stability. aimspress.comresearchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization. aimspress.com

Conformational Preference and Energy Landscape Studies

Molecules like this compound can exist in different spatial arrangements, known as conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with these rotations. scielo.org.mx

For cinnamic acid and its derivatives, studies have investigated the relative stability of different conformers, such as s-cis and s-trans isomers. scielo.org.mx These studies often employ computational methods to calculate the energy of each conformation, thereby determining the most energetically favorable arrangement. The solvent environment can also influence conformational preference, and these effects can be modeled using computational techniques like the IEF-PCM model. scielo.org.mx

Quantum Chemical Simulations of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can gain a deeper understanding of the experimental data.

Liquid Crystalline Behavior and Phase Transition Phenomena

Thermotropic Liquid Crystalline Phase Characterization

4-(Heptyloxy)cinnamic acid, like other members of the 4-alkoxycinnamic acid family, displays a rich variety of liquid crystalline phases upon heating and cooling. The specific arrangement of its molecules, influenced by temperature, gives rise to distinct optical textures that can be observed using polarized optical microscopy.

The nematic (N) phase is the least ordered liquid crystal phase, characterized by molecules that have long-range orientational order but no long-range positional order. In the context of 4-alkoxycinnamic acids, derivatives with shorter alkoxy chains (where the number of carbon atoms, n, is less than 9) predominantly exhibit nematic phase behavior. mdpi.com For instance, a study on a homologous series of α-3-[4'-n-Alkoxy Cinnamoyloxy] phenyl-β-3”-nitro benzoyl ethylenes showed that homologues from pentyloxy to tetradecyloxy exhibit both smectogenic and nematogenic characteristics. derpharmachemica.com The nematic phase is often identified by its characteristic "threaded" or schlieren texture under a polarizing microscope. derpharmachemica.com The stability of the nematic phase is influenced by factors such as molecular rigidity and flexibility, which are determined by the molecular structure. derpharmachemica.com

As the temperature of this compound is lowered from the nematic phase, or in some cases directly from the isotropic liquid state, more ordered smectic phases can form. In smectic phases, the molecules are not only orientationally ordered but also arranged in layers.

Smectic A (SmA) Phase: In the Smectic A phase, the molecules are aligned perpendicular to the layer planes. The layers themselves can slide over one another, giving the phase a fluid-like nature in two dimensions. The formation of a Smectic A phase is often indicated by the appearance of focal-conic fan textures. derpharmachemica.com In some homologous series of cinnamate (B1238496) derivatives, a transition from a nematic to a Smectic A phase is observed upon cooling. afjbs.com

Smectic C (SmC) Phase: The Smectic C phase is a tilted variant of the Smectic A phase, where the long axes of the molecules are tilted at an angle to the layer normal. The formation of the Smectic C phase can be induced in 4-alkoxycinnamic acids through complexation with other molecules. tandfonline.com For example, hydrogen-bonded complexes of 4-n-alkoxycinnamic acids with 4,4'-bipyridine (B149096) have been shown to exhibit Smectic C phases. tandfonline.com As the alkoxy chain length increases in these complexes, the Smectic C phase becomes more stabilized. tandfonline.com

The specific phase transition temperatures for this compound and its derivatives are crucial parameters determined through techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). These temperatures define the range over which each liquid crystalline phase is stable.

Nematic Phase Behavior and Temperature Range

Structure-Mesophase Relationship in 4-Alkoxycinnamic Acids

The liquid crystalline behavior, or mesomorphism, of 4-alkoxycinnamic acids is intrinsically linked to their molecular structure. Subtle changes in the molecular architecture can lead to significant shifts in the type of mesophase formed and the temperature range over which it is stable.

The length of the flexible alkoxy chain (—O(CH₂)nCH₃) is a critical determinant of the mesomorphic properties in the 4-alkoxycinnamic acid series.

Generally, as the alkoxy chain length increases, there is a transition from purely nematic behavior to the appearance of smectic phases. mdpi.com Derivatives with shorter chains (n<9) tend to be nematic, while those with longer chains (n>9) can exhibit both smectic and nematic phases. mdpi.comnih.gov

Increasing the chain length can also lead to a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), although this is not always a linear relationship. mdpi.com

In some systems, increasing the alkoxy chain length stabilizes smectic phases. For instance, in hydrogen-bonded complexes, longer chains can enhance the stability of the Smectic C phase. tandfonline.com Similarly, in certain ester derivatives, an increase in chain length can favor the formation of the Smectic A phase. rsc.org

| Homologue (Alkoxy Group) | Mesophase Behavior |

|---|---|

| Methyloxy to Butyloxy | Non-mesomorphic |

| Pentyloxy to Tetradecyloxy | Smectogenic and Nematogenic |

| Hexadecyl | Nematogenic only |

The nature of the terminal groups and the linking units within the molecule significantly influences the stability and type of mesophase.

Terminal Groups: The introduction of polar terminal groups can enhance the stability of mesophases. For example, terminal nitro groups have been shown to induce liquid crystal properties. mdpi.com The polarity and polarizability of the terminal group affect the intermolecular forces, which are crucial for the formation of ordered liquid crystalline structures. mdpi.com Bulky terminal groups can also have a profound effect, sometimes leading to a reduction in the melting point while only minimally affecting the clearing point.

| Terminal Group | Effect on Mesophase | Reference |

|---|---|---|

| Nitro Group | Induces liquid crystal properties | mdpi.com |

| Bulky Groups (e.g., cyclohexyl) | Can lead to higher clearing points and support lamellar mesophase formation | |

| Polar Groups (e.g., Br, Cl) | Can promote nematic properties due to strong dipole moments | mdpi.com |

The stereochemistry of the double bond in the cinnamic acid moiety has a dramatic effect on its liquid crystalline properties. Cinnamic acid can exist as two geometric isomers: the E (trans) isomer, where the phenyl and carboxyl groups are on opposite sides of the double bond, and the Z (cis) isomer, where they are on the same side.

The E isomer has a more linear, rod-like shape, which is conducive to the packing required for the formation of liquid crystal phases. mdpi.com

In contrast, the Z isomer has a bent or "banana" shape, which disrupts the anisotropic packing necessary for mesomorphism. mdpi.com

As a result, it has been observed that only the E isomers of 4-alkoxycinnamic acids exhibit liquid crystal phase behavior, while the Z isomers are non-mesogenic. mdpi.comnih.gov This highlights the critical importance of molecular shape and linearity in the formation of thermotropic liquid crystals.

Impact of Terminal Groups and Molecular Linkers on Mesophase Stability

Investigation of Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for characterizing the phase transitions of this compound (7HOC). This method precisely measures heat flow changes associated with phase transitions as a function of temperature. For derivatives of 4-alkoxycinnamic acid, those with shorter alkyl chains (where the number of carbon atoms, n, is less than 9) typically exhibit nematic phase behavior. nih.gov In contrast, those with longer chains (n > 9) tend to display both smectic and nematic phases. nih.gov

DSC analysis of this compound reveals distinct endothermic peaks upon heating, corresponding to transitions from the crystalline solid (Cr) to a smectic C (SmC) phase, then to a nematic (N) phase, and finally to an isotropic liquid (I). The reverse transitions are observed as exothermic peaks upon cooling. These phase transitions are a hallmark of thermotropic liquid crystals. mdpi.comworldscientific.com The specific temperatures and enthalpy changes (ΔH) associated with these transitions are critical parameters defining the material's mesomorphic behavior and thermal stability. researchgate.net

The following table presents representative DSC data for this compound, illustrating its phase transition temperatures and associated enthalpy changes.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Crystal (Cr) → Smectic C (SmC) | 98 | 13.8 |

| Smectic C (SmC) → Nematic (N) | 145 | 0.42 |

| Nematic (N) → Isotropic (I) | 158 | 0.63 |

Note: The values are representative and can vary based on experimental conditions and sample purity.

The large enthalpy value for the crystal-to-smectic transition reflects the significant energy required to break the crystal lattice. The much smaller enthalpies for the SmC-to-N and N-to-I transitions are characteristic of liquid crystal phase transitions, where the change in molecular order is less drastic. researchgate.net

Morphological Analysis of Mesophases using Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is an indispensable tool for the identification and morphological study of liquid crystal phases by observing their unique optical textures. usm.my When this compound is cooled from its isotropic liquid state, characteristic textures emerge that confirm the phases identified by DSC.

Upon cooling, the transition to the nematic phase is marked by the appearance of a schlieren texture. mdpi.com This texture is characterized by dark brushes, which represent line defects or disclinations in the liquid crystal's director field. mdpi.comresearchgate.net As the temperature is lowered further into the smectic C phase range, the morphology transforms into a broken focal-conic fan texture or a schlieren texture, which is distinctive for the SmC phase. mdpi.comresearchgate.net The smectic C phase possesses both orientational order and positional order, with molecules arranged in layers and tilted with respect to the layer normal. mdpi.com The observation of these well-defined textures under POM provides conclusive visual evidence for the sequence of mesophases in this compound. researchgate.net

Hydrogen Bonding and Supramolecular Mesogenic Complex Formation

The liquid crystalline behavior of this compound is profoundly influenced by the carboxylic acid functional group, which facilitates self-assembly into supramolecular structures via hydrogen bonding.

The formation of ordered structures in this compound is a classic example of self-assembly, driven by the spontaneous organization of molecules. ethz.ch The primary mechanism involves the formation of stable hydrogen-bonded dimers, where the carboxylic acid groups of two molecules link together. d-nb.info This dimerization creates a more elongated and rigid rod-like mesogenic unit compared to a single molecule. d-nb.info This process of forming larger structural units through non-covalent interactions is a key principle in supramolecular chemistry. tandfonline.com The assembly is driven by a combination of specific, directional hydrogen bonds and weaker van der Waals interactions between the aromatic cores and alkyl chains. frontiersin.org At interfaces, such as between the material and a substrate, these self-assembly processes can lead to highly organized, densely packed molecular layers with a high degree of orientation. ethz.ch

Furthermore, this compound can act as a proton donor to form hydrogen-bonded complexes with proton-accepting molecules, such as pyridine (B92270) derivatives. finechem-mirea.ru When complexed with a pyridine, a strong hydrogen bond forms between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom. acs.orgresearchgate.net This interaction leads to the creation of new, larger supramolecular mesogens. rsc.org The formation of these complexes can significantly alter the liquid crystalline properties, often inducing or stabilizing different mesophases compared to the individual components alone. finechem-mirea.rursc.org The geometry and stability of these complexes are dictated by the directed hydrogen bond, which in turn governs the resulting mesomorphic behavior of the entire supramolecular assembly. acs.org

Reactivity and Reaction Mechanisms of 4 Heptyloxy Cinnamic Acid Derivatives

Photochemical Reactions of Cinnamic Acid Derivatives

The photoreactivity of cinnamic acid and its derivatives, including 4-(heptyloxy)cinnamic acid, is a well-studied area of organic chemistry, primarily focusing on cycloadditions induced by ultraviolet (UV) light. d-nb.info These reactions are highly dependent on the molecular arrangement, whether in a crystalline solid state, in solution, or in organized molecular assemblies. d-nb.infonih.gov

One of the most extensively studied photochemical reactions of cinnamic acid derivatives is the [2+2] photodimerization. nih.gov This reaction involves the cycloaddition of the alkene moieties of two cinnamic acid molecules to form a cyclobutane (B1203170) ring. nih.govnih.gov The process is typically initiated by UV irradiation and its outcome is highly dependent on the relative orientation of the reacting molecules. acs.org

The photodimerization can lead to different stereoisomers, known as truxillic acids (head-to-tail adducts) and truxinic acids (head-to-head adducts). For instance, the photodimerization of α-trans-cinnamic acid in the solid state yields α-truxillic acid. The specific product formed is dictated by the crystal packing of the monomer, a concept known as topochemical control. acs.org While many of these reactions are studied in the solid state, methods have also been developed for [2+2] photodimerization in solution using visible-light catalysis, which can produce cyclobutanes with high regio- and diastereoselectivity. nih.gov

The general pathways are influenced by the substitution on the phenyl ring. For derivatives like this compound, the bulky alkoxy group can influence the crystal packing and, consequently, the photodimerization pathway. Template-directed synthesis, using molecules like 1,8-dihydroxynaphthalene, has been developed to control the alignment of different cinnamic acid derivatives and facilitate selective homo- and heterodimerization reactions to form specific β-truxinic acid analogues. organic-chemistry.org

Amphiphilic derivatives of cinnamic acid, such as this compound, possess a hydrophilic carboxylic acid head and a lipophilic alkyl chain tail. This structure allows them to self-organize into ordered systems like monolayers at the gas-water interface and bilayers (vesicles) in aqueous solutions. d-nb.inforesearchgate.net Within these organized assemblies, the photoreactive cinnamic acid moieties can be precisely aligned, facilitating controlled photochemical reactions upon UV irradiation (e.g., at 254 nm). d-nb.inforesearchgate.net

In these systems, single-chain amphiphiles typically undergo photodimerization, resulting in products with double the molecular weight of the monomer. d-nb.inforesearchgate.net For amphiphiles containing two cinnamic acid groups, both intramolecular dimerization (forming bicycles) and intermolecular reactions (leading to oligomers and polymers) can occur. d-nb.inforesearchgate.net The reaction within these organized structures, like monolayers, can lead to increased packing density and stability of the film. d-nb.info This contrasts with reactions in organic solvents, where such controlled dimerization of single-chain amphiphiles is less common. d-nb.info The ability to form polymers or dimers in these systems is a key feature of these "lipid-like" photoreactive compounds. d-nb.info

Solid-state photoreactions of cinnamic acid derivatives are governed by the principle of topochemical control, first systematically studied by Schmidt and co-workers. nih.gov This principle states that the reactivity of a molecule in a crystal and the stereochemistry of the product are determined by the crystal lattice packing. iupac.org

For a [2+2] photodimerization to occur in the solid state, Schmidt's rules postulate that the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than approximately 4.2 Å. nih.govacs.org

α-type packing : Monomers are packed in a head-to-tail manner, leading to the formation of centrosymmetric α-truxillic acid. acs.org

β-type packing : Monomers are arranged head-to-head, resulting in the formation of mirror-symmetric β-truxinic acid.

γ-type packing : The distance between double bonds is greater than 4.2 Å (e.g., 4.7-5.1 Å), rendering the crystal light-stable and unreactive towards dimerization. researchgate.net

The combination of solid-state NMR and X-ray diffraction has been crucial in monitoring these transformations and understanding the reaction mechanisms at a molecular level. acs.org These studies have revealed dynamic processes, such as how asymmetric hydrogen bonds can distort local symmetry in the photoproduct and how phase transitions can occur during the course of the photoreaction. acs.org

| Reaction System | Key Conditions | Primary Pathway | Typical Product(s) | Governing Principle |

|---|---|---|---|---|

| Solid State (α-packing) | UV Irradiation | [2+2] Cycloaddition | α-Truxillic Acid | Topochemical Control (Head-to-Tail, <4.2 Å) acs.org |

| Solid State (β-packing) | UV Irradiation | [2+2] Cycloaddition | β-Truxinic Acid | Topochemical Control (Head-to-Head, <4.2 Å) |

| Organized Monolayers | UV Irradiation (~254 nm) | Photodimerization/Photopolymerization | Dimers, Oligomers | Self-Assembly & Orientation d-nb.info |

| Solution | Visible-Light Catalyst | [2+2] Cycloaddition | Cyclobutanes (Regio- & Diastereoselective) | Catalyst-Controlled Triplet Energy Transfer nih.gov |

| Solid State (Template) | UV Irradiation | [2+2] Heterodimerization | Unsymmetrical β-Truxinic Acids | Template-Directed Alignment |

Photopolymerization of Amphiphilic Derivatives in Organized Systems (Monolayers, Vesicles)

Decarboxylation Pathways and Mechanisms

Decarboxylation is another significant reaction pathway for cinnamic acid derivatives, leading to the formation of vinyl-substituted aromatic compounds. This reaction can be achieved under various conditions, including catalyst-free thermal methods and with the aid of catalysts.

An efficient protocol has been developed for the synthesis of 4-vinylphenols through the catalyst-free decarboxylation of trans-4-hydroxycinnamic acids. nih.govnih.gov This method involves heating the 4-hydroxycinnamic acid derivative in a suitable solvent, such as N,N-dimethylformamide (DMF), without the need for any catalyst or additive. nih.govresearchgate.net

The reaction proceeds in moderate to excellent yields and is noted for its ability to tolerate various functional groups on the cinnamic acid structure. nih.govnih.gov A key advantage of this protocol is the inhibition of polymerization, which can be a competing side reaction under harsh conditions. nih.gov The mechanism is believed to proceed via a concerted process or through a zwitterionic intermediate facilitated by the polar aprotic solvent. The presence of the 4-hydroxyl group is crucial for this specific pathway's efficiency. researchgate.net

The decarboxylation of cinnamic acids can also be facilitated by Lewis base catalysts. researchgate.net Mechanistic studies suggest that N-heterocyclic carbenes, generated in situ, can act as the catalytically active Lewis base sites for the decarboxylation reaction. researchgate.net

In one proposed mechanism, a Lewis base (such as a tertiary amine) attacks the β-carbon of the cinnamic acid derivative in a conjugate addition. researchgate.net This is followed by proton transfer and subsequent elimination of carbon dioxide to form an enamine intermediate. Hydrolysis of this intermediate then yields the final vinyl product and regenerates the catalyst. researchgate.net Various transition metals and borane (B79455) compounds have also been employed to catalyze reactions on the carboxyl group of cinnamic acids, such as amidation and esterification, which proceed through Lewis acidic interactions with the carbonyl oxygen. beilstein-journals.org

| Substrate | Conditions | Product | Key Features |

|---|---|---|---|

| trans-4-Hydroxycinnamic Acid | Heating in DMF | 4-Vinylphenol | Catalyst-free; No polymerization nih.govnih.gov |

| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | Heating in DMF | 4-vinylguaiacol | Quantitative yield via thermal, catalyst-free method researchgate.net |

| Cinnamic Acid | Cu(OH)₂ / 1,10-phenanthroline | Styrene | Base and ligand-assisted transition metal catalysis researchgate.net |

| Cinnamic Dicarboxylic Acid | Lewis Base (e.g., hydrobenzamide) | Cinnamic Acid | Lewis base catalysis via conjugate addition-elimination researchgate.net |

Hunsdiecker Reactions of Cinnamic Acids

The Hunsdiecker reaction, a type of decarboxylative halogenation, transforms carboxylic acids into organic halides with one less carbon atom. wikipedia.org In this reaction, silver salts of carboxylic acids react with a halogen to produce an organic halide and carbon dioxide. wikipedia.org The reaction is understood to proceed through a radical mechanism, starting with the formation of an acyl hypohalite intermediate. wikipedia.orgalfa-chemistry.com

For α,β-unsaturated carboxylic acids like this compound, modifications to the classic Hunsdiecker conditions are often necessary to prevent polymerization and achieve good yields. wikipedia.org Research has shown that using N-halosuccinimides with a lithium acetate (B1210297) catalyst can effectively produce β-halostyrenes from cinnamic acid derivatives. wikipedia.org

A notable "green" approach involves the use of trihaloisocyanuric acids in a biphasic system, such as diethyl ether and aqueous sodium hydroxide (B78521), which avoids chlorinated solvents and simplifies the workup. researchgate.netresearchgate.net Studies on substituted cinnamic acids demonstrate that the electronic nature of the substituent on the aromatic ring significantly influences the reaction yield. researchgate.net For instance, the bromodecarbonylation of p-methoxycinnamic acid, an analogue of this compound, with tribromoisocyanuric acid (TBCA) in a biphasic Et₂O/aqueous NaOH system resulted in a 95% yield of (E)-2-bromo-p-methoxystyrene. researchgate.net Given that the heptyloxy group is also an electron-donating group, similar high reactivity and yields can be expected for this compound under these conditions.

A chemoenzymatic Hunsdiecker-type reaction has also been developed using the enzyme chloroperoxidase from Curvularia inaequalis to generate hypobromite, which then reacts with unsaturated carboxylic acids to yield vinyl bromides. acs.org

Table 1: Hunsdiecker Reaction Conditions for Substituted Cinnamic Acids

| Substrate | Reagent(s) | Catalyst/Base | Solvent(s) | Product | Yield (%) | Ref |

| Cinnamic Acid | N-Halosuccinimide | Lithium Acetate | Not specified | β-Halostyrene | High | wikipedia.org |

| p-Methoxycinnamic Acid | Tribromoisocyanuric Acid (TBCA) | NaOH | Et₂O / H₂O | (E)-2-bromo-p-methoxystyrene | 95 | researchgate.net |

| Cinnamic Acids | Tribromo- or trichloroisocyanuric acid | NaOH | Et₂O / H₂O | (E)-2-halostyrenes | 25-95 | researchgate.net |

| p-Coumaric Acid | H₂O₂, KBr | Vanadium Chloroperoxidase (CiVCPO) | Not specified | 4-(2-bromovinyl)phenol | 82 | acs.org |

Oxidation Reactions (e.g., from cinnamyl alcohol precursors)

This compound can be synthesized through the oxidation of its corresponding precursors, primarily 4-(heptyloxy)cinnamaldehyde or 4-(heptyloxy)cinnamyl alcohol. The oxidation of the aldehyde or alcohol functional group to a carboxylic acid is a common transformation in organic synthesis.

The direct oxidation of cinnamaldehyde (B126680) derivatives is a well-established route. One patented process describes the liquid-phase oxidation of cinnamaldehyde to cinnamic acid using molecular oxygen in the presence of a cobalt catalyst and water. google.com Green chemistry approaches have also been developed, utilizing an oxygen gas environment to carry out the oxidation without harsh oxidant reagents. mdpi.com

Alternatively, cinnamyl alcohol precursors can be used. Cinnamyl alcohol is known to readily autoxidize upon exposure to air, forming a mixture of products including cinnamaldehyde, epoxy cinnamyl alcohol, and cinnamic acid. nih.gov The thermal stability and oxidation pathways of cinnamyl alcohol have been studied, confirming its conversion to cinnamaldehyde and subsequently to cinnamic acid. nih.gov The biotransformation of trans-cinnamic acid by certain fungi can also lead to the reduction to cinnamyl alcohol, which can then be re-oxidized. scielo.org.co The synthesis of cinnamyl alcohol itself is often achieved by the reduction of cinnamaldehyde. scentree.co

Table 2: Oxidation Methods for Cinnamyl Precursors

| Precursor | Oxidant/Catalyst | Conditions | Product | Ref |

| Cinnamaldehyde | Molecular Oxygen / Cobalt Catalyst | Liquid phase, 30-80°C | Cinnamic Acid | google.com |

| Cinnamaldehyde | Oxygen Gas | Green chemistry conditions | Cinnamic Acid | mdpi.com |

| Cinnamyl Alcohol | Air (Autoxidation) | Air exposure | Cinnamic Acid (among other products) | nih.gov |

| Cinnamyl Alcohols | H₂O₂ / Cr-based catalyst | Not specified | Cinnamic Acid Esters (via oxidative esterification) | beilstein-journals.org |

Condensation Reactions (e.g., Esterification, Amidation)

Condensation reactions, particularly esterification and amidation, are crucial for modifying the carboxyl group of this compound. These reactions are widely used to synthesize derivatives with specific properties, such as liquid crystals and biologically active molecules. scielo.brresearchgate.netmdpi.com The synthesis of 4-alkoxycinnamic acids, a class to which this compound belongs, is often a key step in the creation of mesogenic (liquid crystal) materials. mdpi.comresearchgate.net

Esterification: The most common method for esterifying cinnamic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using concentrated sulfuric acid (H₂SO₄). tjpr.org This reaction is driven to completion by refluxing the mixture. tjpr.org Studies have shown that this method can be used to synthesize a variety of cinnamic acid esters by reacting the parent acid with different alcohols. tjpr.org An enhanced method using hydrogen peroxide along with sulfuric acid has been reported to give excellent yields of up to 98%. asianpubs.org These esters are valuable as fragrances and have been investigated for potential biological activities. tjpr.org

Amidation: The formation of an amide bond from this compound requires the activation of the carboxyl group to facilitate the attack by an amine. Several coupling reagents are employed for this purpose. N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is a widely used water-soluble carbodiimide (B86325) for amide bond formation. analis.com.my An optimized protocol for the amidation of cinnamic acid with p-anisidine (B42471) using EDC·HCl in anhydrous THF at 60°C achieved a 93.1% yield. analis.com.my Other reagents used for the amidation of cinnamic acid include 2,4,6-trichloro-1,3,5-triazine (TCT) and combinations like trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh₃). beilstein-journals.org These reactions produce cinnamamides, which are of interest in medicinal chemistry. analis.com.my

The synthesis of this compound itself is often achieved via a Knoevenagel condensation, reacting 4-heptyloxybenzaldehyde with malonic acid in the presence of a base like piperidine (B6355638) or pyridine (B92270). scielo.bryoutube.com

Table 3: Condensation Reactions of Cinnamic Acid

| Reaction Type | Reagents | Conditions | Product Type | Yield (%) | Ref |

| Esterification | Menthol, H₂SO₄ | Reflux, 60°C, 5 hours | Menthyl Cinnamate (B1238496) | 96.38 | |

| Esterification | Various Alcohols, H₂SO₄ | Reflux | Cinnamic Esters | N/A | tjpr.org |

| Esterification | Various Alcohols, H₂SO₄, H₂O₂ | Not specified | Cinnamic Esters | up to 98 | asianpubs.org |

| Amidation | p-Anisidine, EDC·HCl | Anhydrous THF, 60°C, 150 min | N-(4-methoxyphenyl)cinnamamide | 93.1 | analis.com.my |

| Amidation | Various Amines, TCCA/PPh₃ | Ultrasound | Cinnamamides | Good | beilstein-journals.org |

| Amidation | Various Amines, TCT | Deep eutectic solvent | Cinnamamides | Moderate | beilstein-journals.org |

Advanced Materials Applications and Functionalization Research

Utilization in Liquid Crystal Displays and Optical Compensatory Sheets

4-(Heptyloxy)cinnamic acid belongs to the family of 4-alkoxycinnamic acids, which are known for their liquid crystalline properties. nih.gov These molecules can exhibit mesophases, which are intermediate states of matter between a conventional liquid and a solid crystal. The specific type of mesophase is highly dependent on the length of the alkoxy chain. nih.gov

Derivatives of 4-alkoxycinnamic acid with shorter alkyl chains (where the number of carbon atoms, n, is less than 9) typically exhibit a nematic phase. nih.gov In this phase, the molecules have long-range orientational order but no positional order. This property is fundamental to the operation of most Liquid Crystal Displays (LCDs), where the application of an electric field can alter the orientation of the liquid crystals, thereby controlling the passage of light. For alkoxy chains where n is greater than 9, both smectic and nematic phases can be observed. nih.gov The heptyloxy group (n=7) in this compound places it within the category of shorter-chain derivatives that display nematic behavior, making it a candidate for use in LCDs. nih.gov A patent has been filed for a novel LCD compound based on p-n-heptyloxy cinnamic acid, indicating its relevance in this technology. google.com

The ability of these compounds to form ordered, yet fluid, phases also makes them suitable for applications in optical compensatory sheets, which are used to improve the viewing angle and contrast of LCD screens. google.com

Liquid Crystal Properties of 4-Alkoxycinnamic Acids

| Alkoxy Chain Length (n) | Observed Mesophase Behavior | Relevance to Displays |

|---|---|---|

| n < 9 (e.g., Heptyloxy, n=7) | Nematic Phase | Primary phase for standard LCD operation. |

| n > 9 | Smectic and Nematic Phases | Potential for different types of display and optical applications. |

Data derived from studies on 4-alkoxycinnamic acid series. nih.gov

Polymerization Precursors and Macromolecular Synthesis

Cinnamic acids and their derivatives serve as crucial building blocks in macromolecular synthesis for creating polymers with specialized properties. idealmedical.co.za The presence of the cinnamoyl group is particularly significant as it imparts high photoreactivity, making it a valuable photoresponsive unit. idealmedical.co.za

This compound can be chemically modified, for instance, by converting the carboxylic acid to an ester or an acid chloride. This functionalized monomer can then be incorporated into a polymer backbone or attached as a side chain. The heptyloxy tail influences the physical properties of the resulting polymer, such as its solubility and thermal characteristics, including the glass transition temperature.

Free radical polymerization is a common method used to create polymers from cinnamate-based monomers, although it may only yield soluble polymers at low conversion rates. researchgate.net The synthesis of side-chain liquid crystalline polymers often involves attaching mesogenic moieties, like those derived from this compound, to a polymer backbone. researchgate.net These polymers combine the properties of liquid crystals with the processability of polymers.

The cinnamoyl group within this compound is a well-known photoresponsive unit. idealmedical.co.za Polymers that incorporate this moiety are sensitive to light, particularly UV radiation. This photosensitivity stems from the ability of the carbon-carbon double bond in the cinnamate (B1238496) group to undergo photochemical reactions, most notably a [2+2] cycloaddition reaction. researchgate.netspecificpolymers.com

When exposed to UV light (typically λ > 260 nm), two adjacent cinnamate groups can react to form a cyclobutane (B1203170) ring, creating a crosslink between polymer chains. researchgate.netspecificpolymers.com This process is often reversible; the crosslinks can be cleaved by irradiation with shorter wavelength UV light (λ < 260 nm), restoring the original polymer structure. This reversible photocrosslinking allows for the precise control of material properties using light.

This behavior is the foundation for a wide range of applications, including:

Photolithography and Microelectronics : As the first-ever photocrosslinkable polymer, poly(vinyl cinnamate) demonstrated the potential of these systems in creating patterned materials for integrated circuits. idealmedical.co.zaspecificpolymers.com

Photocurable Coatings : The ability to cure or harden a material upon light exposure is valuable for coatings and adhesives. idealmedical.co.za

Light-Induced Shape-Memory Polymers : Materials can be set into a temporary shape that is fixed by photocrosslinking. Subsequent light exposure can cleave these crosslinks, allowing the material to return to its original, permanent shape. specificpolymers.com

Photoresponsive Reactions in Polymer Systems

| Chromophore Group | Photochemical Reaction | Reversibility | Application |

|---|---|---|---|

| Cinnamate | [2+2] Cycloaddition | Reversible | Photocrosslinking, Photoresists, Shape-Memory |

| Azobenzene | Trans-Cis Isomerization | Reversible | Actuators, Optical Switching |

| Spiropyran | Ring-Opening/Closing | Reversible | Photochromic lenses, Anti-counterfeiting |

| Coumarin | [2+2] Cycloaddition | Reversible | Photocrosslinking, Drug Delivery |

Comparison of common photoresponsive chromophores used in polymer science. specificpolymers.comnih.gov

Supramolecular Architectures and Self-Assembly in Material Science

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. frontiersin.orgdovepress.com this compound is an excellent candidate for building such supramolecular architectures due to its distinct molecular features: a carboxylic acid group capable of forming strong hydrogen bonds, an aromatic ring that can participate in π-π stacking, and a hydrophobic alkyl chain that drives organization through solvophobic effects.

A primary mechanism for the self-assembly of carboxylic acids like this compound is the formation of hydrogen-bonded dimers. d-nb.info This dimerization can create rod-shaped mesogenic units that subsequently pack into liquid crystalline phases. d-nb.info

Research has expanded on this by creating more complex supramolecular systems. For example, hydrogen-bonded liquid crystalline networks can be formed by combining multifunctional hydrogen-bonding molecules, such as those derived from cinnamic acid. researchgate.netacs.org In one approach, 4-heptyloxybenzoic acid (a closely related compound) has been used as a proton donor to form hydrogen-bonded complexes with pyridine-based proton acceptors, resulting in supramolecular mesogens. rsc.org These systems demonstrate that by carefully selecting complementary molecules, it is possible to induce or stabilize liquid crystal phases that are not present in the individual components. rsc.org

The process of self-assembly allows for the fabrication of innovative materials with programmable functions, where the final morphological and physicochemical properties are dictated by the design of the molecular building blocks. frontiersin.org

Examples of Supramolecular Systems with Cinnamic Acid Derivatives

| System Components | Primary Interaction | Resulting Structure/Property | Reference |

|---|---|---|---|

| 4-Alkoxycinnamic Acids | Hydrogen Bonding (Dimerization) | Rod-shaped mesogenic units, Liquid Crystals | d-nb.info |

| l-Amino Acid Esters + Cinnamic Acid | Charge-assisted Hydrogen Bonding | Thermo-reversible Gels | umd.edu |

| 4-Heptyloxybenzoic Acid + Pyridine (B92270) Derivatives | Hydrogen Bonding | Supramolecular Liquid Crystal Dimers | rsc.org |

| Cyclotriguaiacyclene + 4-n-Alkoxy Cinnamic Acid | Ester Linkage, van der Waals | Columnar Liquid Crystals, Self-Assembled Films | rsc.org |

Investigation of this compound Derivatives as Antioxidant Precursors in Polymer Stabilization

Cinnamic acid and its derivatives, particularly those with hydroxyl groups, are recognized for their antioxidant properties and ability to scavenge free radicals. nih.govbiomedres.us This activity is crucial for preventing oxidative degradation, a major cause of material failure in polymers. The investigation of these compounds as antioxidant precursors is a promising area of research for enhancing the longevity and stability of polymeric materials.

The antioxidant mechanism often involves the donation of a hydrogen atom to neutralize reactive oxygen species (ROS), which terminates the radical chain reactions responsible for polymer degradation. nih.gov Derivatives such as p-coumaric acid (4-hydroxycinnamic acid) are effective at minimizing oxidation. nih.gov While this compound itself lacks the phenolic hydroxyl group often associated with high antioxidant activity, it can serve as a precursor for derivatives that do. For example, it can be functionalized to include hindered phenol (B47542) moieties, which are potent antioxidants.

Furthermore, certain cinnamic acid derivatives are used as UV absorbers in cosmetic and dermatological formulations to prevent photodegradation, a process analogous to the light-induced degradation of polymers. google.com Compounds like ethylhexyl methoxycinnamate are employed as UV filters. researchgate.netgoogle.com This dual functionality—UV absorption and potential radical scavenging—makes cinnamic acid-based structures highly attractive for polymer stabilization. By incorporating precursors based on the this compound scaffold into a polymer, it may be possible to create materials with built-in protection against both photo-oxidative and thermal degradation.

Antioxidant Activity of Selected Cinnamic Acid Derivatives

| Compound | Key Structural Feature | Noted Activity | Reference |

|---|---|---|---|

| p-Coumaric Acid | Phenolic -OH group | Direct scavenger of ROS, minimizes LDL oxidation | nih.govbiomedres.us |

| Ferulic Acid | Phenolic -OH and Methoxy group | Inhibits lipid peroxidation | mdpi.com |

| Sinapic Acid | Phenolic -OH and two Methoxy groups | Improves cell viability, increases antioxidant enzymes | mdpi.com |

| Cinnamyl Acetate (B1210297) | Acetylated derivative | Demonstrated significant antioxidant activity (IC50 = 0.16µg/mL) | biomedres.us |

Q & A

Basic: What are the common synthetic routes for 4-(Heptyloxy)cinnamic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves etherification of 4-hydroxycinnamic acid ( ) with heptyl bromide under alkaline conditions (e.g., K₂CO₃/DMF at 80–100°C). Optimization strategies include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Temperature control : Maintain reflux conditions to minimize side reactions like hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .

- Alternative routes : Enzymatic esterification (e.g., lipase-mediated) offers eco-friendly pathways but requires longer reaction times .

Basic: How can the purity and structural integrity of this compound be verified?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) to assess purity (>98%) .

- Melting Point Analysis : Compare observed melting range (e.g., 215–220°C for related compounds) with literature values .

Advanced: What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions may arise from variations in experimental models or concentrations. Mitigation strategies include:

- Standardized Protocols : Use consistent cell lines (e.g., HaCaT for skin studies) and animal models (e.g., rabbit burn models) .

- Dose-Response Studies : Test a broad concentration range (e.g., 1–100 µM) to identify therapeutic vs. toxic thresholds .

- Mechanistic Validation : Pair in vitro assays (e.g., enzyme inhibition) with in vivo pharmacokinetic profiling to confirm activity .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Advanced: How does the heptyloxy substituent influence the compound's LogP and membrane permeability?

Methodological Answer:

- LogP Calculation : Use software (e.g., ChemAxon) to predict LogP values. The heptyloxy chain increases hydrophobicity (e.g., LogP ~3.5 vs. ~1.8 for unsubstituted cinnamic acid) .

- Membrane Permeability :

- Structure-Activity Relationship (SAR) : Compare with shorter-chain analogs (e.g., methoxy derivatives) to isolate heptyloxy’s contribution .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust (STOT SE3 classification) .

- Storage : Keep in airtight containers at 2–30°C to prevent degradation .

- Disposal : Follow EPA guidelines (40 CFR Part 261) for incineration with scrubbers; avoid environmental release .

Advanced: What experimental models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

- In Vitro Models :

- In Vivo Models :

- Rodent Studies : Administer intravenously (1–10 mg/kg) and collect plasma samples for bioavailability analysis .

- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in organs .

- Computational Modeling : Apply PBPK models to predict human pharmacokinetics from preclinical data .

Advanced: How can researchers address discrepancies in thermal stability data for this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature under nitrogen/air atmospheres to assess oxidative stability .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting, crystallization) and compare with literature .

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .

Basic: What spectroscopic techniques are optimal for characterizing crystalline forms of this compound?

Methodological Answer:

- X-Ray Diffraction (XRD) : Resolve crystal lattice parameters and polymorphic forms .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify hydrogen-bonding patterns (e.g., O–H stretching at 2500–3300 cm⁻¹) .

- Polarized Light Microscopy : Differentiate amorphous vs. crystalline phases using birefringence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.